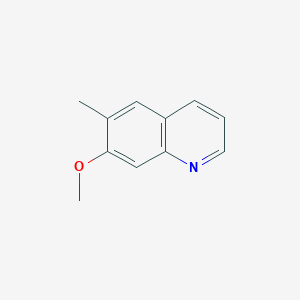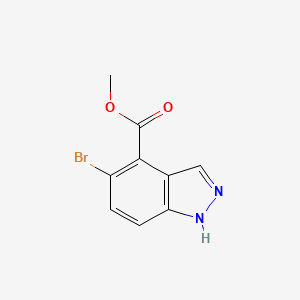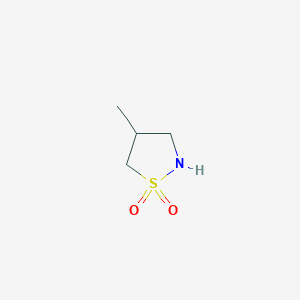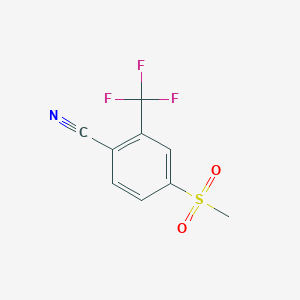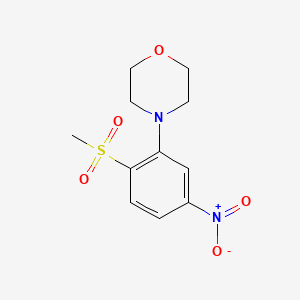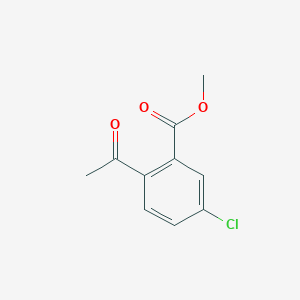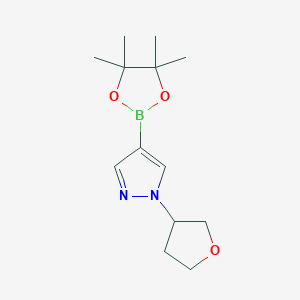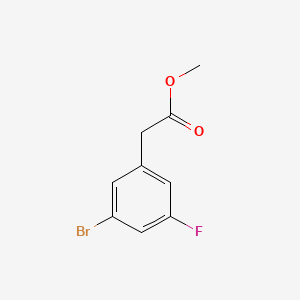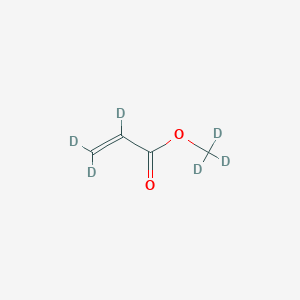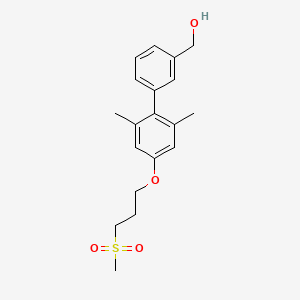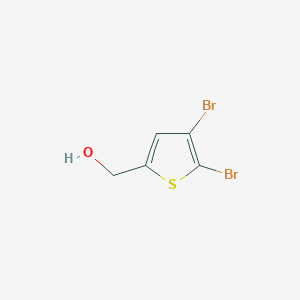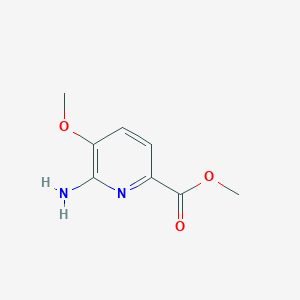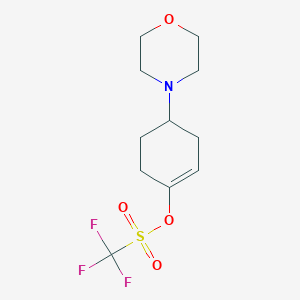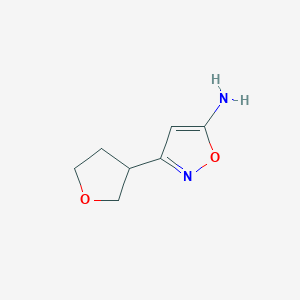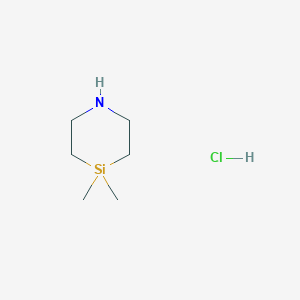
4,4-Dimethyl-1,4-azasilinane hydrochloride
Vue d'ensemble
Description
4,4-Dimethyl-1,4-azasilinane hydrochloride is a chemical compound with the CAS Number: 130596-62-2 . It has a molecular weight of 165.74 and its IUPAC name is 4,4-dimethyl-1,4-azasilinane hydrochloride . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 4,4-Dimethyl-1,4-azasilinane hydrochloride is 1S/C6H15NSi.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H . The InChI key is GAKCLWKKNFVTPB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4-Dimethyl-1,4-azasilinane hydrochloride is a white to yellow solid . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis and Conformational Analysis
Synthesis and Conformational Behavior : 4,4-Dimethyl-1,4-azasilinane hydrochloride derivatives have been synthesized and analyzed for their conformational behavior. For example, 1,3-dimethyl-3-phenyl-1,3-azasilinane was studied using low-temperature NMR spectroscopy and quantum chemical calculations to understand its equilibrium mixture and conformational properties (Shainyan et al., 2012).
Conformational Properties and Kinetic Data : Another study focused on the conformational analysis of 4,4-dimethyl-1-(trifluoromethylsulfonyl)-1,4-azasilinane, utilizing variable temperature dynamic NMR spectroscopy and theoretical calculations. This study provided both kinetic and thermodynamic data, including barriers to ring inversion and conformational equilibria (Shainyan et al., 2012).
Chemical Reactions and Synthesis
Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of 4,4-dimethyl-1,4-azasilinane. For instance, 1-substituted 4,4-dimethyl-1,2,3,4-tetrahydrobenzo[b]-1,4-azasilines were synthesized through intramolecular benzyne reactions, expanding the range of available compounds in this chemical class (Aoyama et al., 1978).
Oxidative Sulfamidation : The application of oxidative sulfamidation in the synthesis of silylated N-heterocycles using dimethyl(divinyl)silane has been explored. This method demonstrated an efficient approach for creating diverse silylated heterocycles, including 4,4-dimethyl-1,4-azasilinane derivatives (Astakhova et al., 2019).
Structural and Molecular Studies
Gas Electron Diffraction and NMR Studies : The structure and conformational properties of derivatives like 1,3,3-trimethyl-1,3-azasilinane have been studied using gas electron diffraction and dynamic NMR. These studies help in understanding the molecular structure and dynamics of these compounds (Shainyan et al., 2012).
X-Ray Analysis and Theoretical Calculations : X-ray diffraction analysis and theoretical calculations have been employed to ascertain the structure of crystalline compounds related to 4,4-dimethyl-1,4-azasilinane. Such analyses are crucial for understanding the molecular geometry and stability of these compounds (Shainyan et al., 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Propriétés
IUPAC Name |
4,4-dimethyl-1,4-azasilinane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKCLWKKNFVTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,4-azasilinane hydrochloride | |
CAS RN |
130596-62-2 | |
| Record name | 4,4-dimethyl-1,4-azasilinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


